1-(cyclohexylmethyl)-4-methyl-1,4-diazepane
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Overview
Description
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives, including those similar to “1-(cyclohexylmethyl)-4-methyl-1,4-diazepane,” has been achieved through various methods. A notable method includes a multicomponent reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes for the direct stereoselective synthesis of 1,4-diazepane derivatives (Sotoca et al., 2009). Another approach involves the chiral-pool synthesis from enantiomerically pure amino acids, highlighting the flexibility in substituent variation at different positions of the diazepane ring (Fanter et al., 2017).
Molecular Structure Analysis
The molecular structure of 1,4-diazepane derivatives has been elucidated using various spectroscopic techniques. For instance, the synthesis and characterization of a series of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes provide insights into their stable crystalline and oil forms, as well as their NMR and mass spectrometry characteristics (Moser & Vaughan, 2004).
Chemical Reactions and Properties
1,4-diazepane derivatives undergo a variety of chemical reactions, showcasing their versatility. For example, Ugi multicomponent reactions followed by intramolecular nucleophilic substitution have been utilized to synthesize diazepane systems, demonstrating the compounds' reactivity and potential for complexity generation (Banfi et al., 2007).
Physical Properties Analysis
The physical properties of 1,4-diazepane derivatives, such as solubility, melting points, and crystalline structure, can be inferred from studies like those on 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadienes, which serve as reductants in generating low-valent metals, indicating their stability and potential applications in catalytic reactions (Saito et al., 2014).
Chemical Properties Analysis
The chemical properties of “1-(cyclohexylmethyl)-4-methyl-1,4-diazepane” can be understood through studies on similar compounds. These studies reveal insights into reactivity patterns, such as nucleophile-dependent diastereoselectivity in ring expansion and the ability to undergo transformations under various conditions (Fesenko et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(cyclohexylmethyl)-4-methyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-14-8-5-9-15(11-10-14)12-13-6-3-2-4-7-13/h13H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFOTMLUUGKRKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylmethyl)-4-methyl-1,4-diazepane |
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